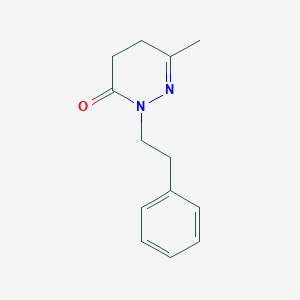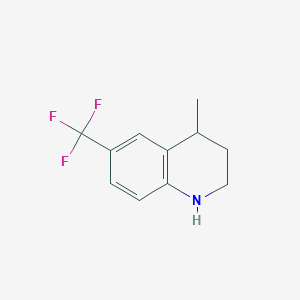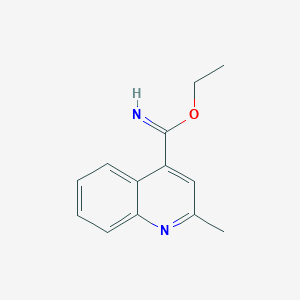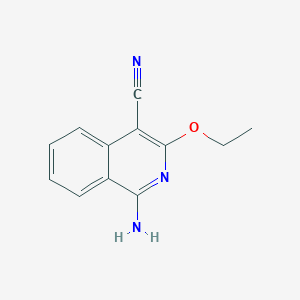
Guanidine, (4,7-dimethyl-2-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,7-Dimethylquinolin-2-yl)guanidine is a chemical compound with the molecular formula C12H14N4 It is a derivative of guanidine, featuring a quinoline ring substituted with two methyl groups at positions 4 and 7
准备方法
The synthesis of 1-(4,7-Dimethylquinolin-2-yl)guanidine typically involves the reaction of 4,7-dimethylquinoline with guanidine derivatives. One common method is the reaction of 4,7-dimethylquinoline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . This method is favored due to its efficiency and the relatively mild reaction conditions required.
化学反应分析
1-(4,7-Dimethylquinolin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms, forming substituted guanidines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions employed.
科学研究应用
1-(4,7-Dimethylquinolin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(4,7-Dimethylquinolin-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s guanidine moiety plays a crucial role in its biological effects .
相似化合物的比较
1-(4,7-Dimethylquinolin-2-yl)guanidine can be compared to other guanidine derivatives, such as:
1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: This compound has an additional methyl group and a different ring structure, which may affect its reactivity and biological activity.
1-(4,7-Dimethylquinazolin-2-yl)guanidine: Similar in structure but with a quinazoline ring instead of quinoline, leading to different chemical and biological properties.
属性
CAS 编号 |
503612-31-5 |
|---|---|
分子式 |
C12H14N4 |
分子量 |
214.27 g/mol |
IUPAC 名称 |
2-(4,7-dimethylquinolin-2-yl)guanidine |
InChI |
InChI=1S/C12H14N4/c1-7-3-4-9-8(2)6-11(16-12(13)14)15-10(9)5-7/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI 键 |
CWLWAXGJSWYVAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)N=C(N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
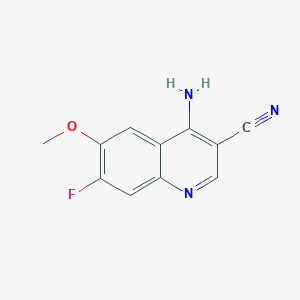

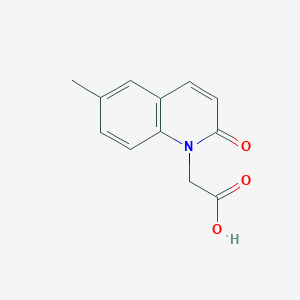
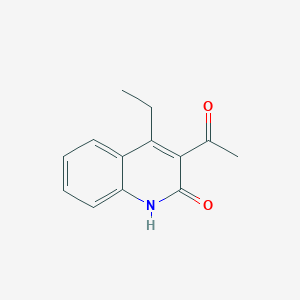


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
